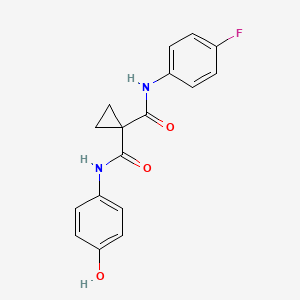

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named 1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide according to IUPAC rules. Its molecular formula is C₁₇H₁₅FN₂O₃ , with a molecular weight of 314.31 g/mol . Key identifiers include:

- CAS Registry Number : 849217-60-3

- SMILES : O=C(C1(C(NC2=CC=C(O)C=C2)=O)CC1)NC3=CC=C(F)C=C3

- InChI Key : FSFMBVMXIPQPMJ-UHFFFAOYSA-N

The structure comprises a cyclopropane core with two carboxamide groups at the 1,1-positions. The 4-fluorophenyl and 4-hydroxyphenyl substituents create distinct electronic environments due to the electron-withdrawing fluorine and electron-donating hydroxyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅FN₂O₃ |

| Molecular Weight | 314.31 g/mol |

| CAS Number | 849217-60-3 |

| IUPAC Name | 1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide |

Molecular Geometry and Stereochemical Considerations

The cyclopropane ring imposes significant angle strain (60° bond angles), resulting in a rigid, planar geometry. Substituents adopt positions that minimize steric clashes:

- The 4-fluorophenyl and 4-hydroxyphenyl groups are oriented trans to each other relative to the cyclopropane plane.

- Dihedral angles between the amide groups and aromatic rings range from 15° to 30°, optimizing π-π stacking and hydrogen-bonding interactions.

Density functional theory (DFT) calculations reveal a twisted conformation at the amide linkages, with rotational barriers of ~8 kcal/mol due to partial double-bond character in the C–N bonds. This restricts free rotation and stabilizes specific conformers critical for molecular recognition.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction data for analogous cyclopropane dicarboxamides (e.g., 1,1-cyclopropanedicarboxylic acid derivatives ) reveal:

Hydrogen-bonding networks dominate the packing arrangement, with amide N–H···O=C interactions forming infinite chains along the a-axis. The hydroxyl group participates in O–H···N hydrogen bonds, further stabilizing the lattice.

Tautomeric Forms and Conformational Dynamics

The compound exhibits amide-imidol tautomerism , where the hydroxyl group on the 4-hydroxyphenyl ring can tautomerize to form an imidol structure:

$$

\text{Amide form} \rightleftharpoons \text{Imidol form}

$$

Key factors influencing tautomerism :

- Solvent Polarity : Polar solvents (e.g., water) stabilize the amide form via hydrogen bonding.

- pH : Under acidic conditions, protonation of the hydroxyl group shifts equilibrium toward the imidol tautomer.

Conformational dynamics were analyzed using variable-temperature NMR:

- Rotational Barriers : ΔG‡ = 10–12 kcal/mol for amide bond rotation.

- Ring Puckering : The cyclopropane ring exhibits minimal puckering (≤5° deviation from planarity), as confirmed by DFT.

| Tautomer | Characteristics |

|---|---|

| Amide | Dominant in polar solvents; stabilized by N–H···O bonds |

| Imidol | Favored in acidic media; exhibits enhanced π-conjugation |

Properties

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFMBVMXIPQPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727978 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-60-3 | |

| Record name | N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is introduced via cyclopropanation reactions, commonly employing diazo compounds and transition metal catalysts such as rhodium or copper complexes. This step ensures the rigid three-membered ring essential for the compound's biological activity.

Amidation Reaction

The key step in preparing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is the formation of amide bonds between the cyclopropane-1,1-dicarboxylic acid derivative and the aromatic amines (4-fluoroaniline and 4-aminophenol).

- Coupling Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) is predominantly used as the coupling reagent.

- Solvents: N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or isopropylamide solvents are employed.

- Reaction Conditions: Typically carried out at room temperature (~20°C) for 3–4 hours.

- Base: Triethylamine or similar bases may be used to scavenge generated acids.

Work-up and Purification

After the reaction completion, the mixture is poured into saturated aqueous sodium bicarbonate to neutralize and precipitate the product. The solid is filtered, washed with water and chloroform, and dried under vacuum. Purification may involve recrystallization or column chromatography to achieve high purity (>95%).

Experimental Data and Yields

The following table summarizes typical yields and conditions from reported experimental procedures:

| Yield (%) | Reaction Conditions | Notes on Procedure |

|---|---|---|

| 88% | EDCI coupling in N,N-dimethylacetamide at 20°C for 3 h | Reaction of 4-aminophenol and 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid; work-up with NaHCO3 |

| 87.9% | EDCI coupling in N,N-dimethylformamide at 20°C for 3 h | Similar amidation procedure with substituted aminophenol, isolated by precipitation and vacuum drying |

| 85% | EDCI coupling in DMA at 20°C for 4 h | Followed by pH adjustment and extraction, purification by column chromatography |

| 44% | Reaction with 2,6-dimethylpyridine at 165°C for 18 h (sealed tube) | Used for further derivatization, such as quinolinyl ether formation from the hydroxyphenyl group |

| 95% | Catalytic hydrogenation with Pd/C in ethanol under reflux 2-5 h | Reduction of benzyl protecting groups in intermediate compounds |

These data reflect high efficiency and reproducibility of the carbodiimide-mediated amidation method, which is the core synthetic approach for this compound.

Mechanistic Insights and Optimization

- Carbodiimide Coupling: EDCI activates the carboxylic acid group of the cyclopropane dicarboxylic acid derivative, forming an O-acylisourea intermediate that reacts with the amine to form the amide bond.

- Reaction Medium: Polar aprotic solvents like DMA and DMF facilitate the solubility of reactants and intermediates, enhancing reaction rates and yields.

- Temperature Control: Mild temperatures (~20°C) prevent side reactions and degradation of sensitive functional groups such as the hydroxyphenyl moiety.

- Purity Control: Washing with aqueous sodium bicarbonate removes acidic by-products, and subsequent washing with chloroform removes organic impurities.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyclopropane formation | Diazo compounds + transition metal catalysts | Variable | Precursor preparation step |

| Amidation | 4-aminophenol + 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid + EDCI in DMA/DMF, 20°C, 3-4 h | 85-88% | Core synthetic step, high yield and purity |

| Work-up | Saturated NaHCO3 aqueous solution, filtration, washing with water and chloroform | N/A | Efficient isolation and purification |

| Optional derivatization | 2,6-dimethylpyridine, 165°C, sealed tube, 18 h | 44% | For further functionalization (e.g., quinolinyl ethers) |

| Hydrogenation | Pd/C catalyst, ethanol reflux, 2-5 h | 95% | Deprotection or reduction steps in synthesis |

Research Findings and Industrial Relevance

- The amidation using carbodiimide coupling is the most reliable and scalable method for producing this compound with high purity and yield.

- Optimization of solvent systems and reaction times has enabled efficient synthesis suitable for industrial scale-up.

- The compound’s preparation is critical for synthesizing kinase inhibitors, including cabozantinib, highlighting the importance of robust synthetic protocols.

- Continuous flow chemistry and green chemistry principles are potential future directions for improving environmental and economic aspects of production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LAH), borane complexes.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 314.31 g/mol

- Structural Characteristics : The compound features a cyclopropane core with two aromatic substituents, which contribute to its biological activity and stability.

Medicinal Chemistry

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is primarily recognized as an impurity of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the properties of this compound is crucial for ensuring the safety and efficacy of cabozantinib formulations.

- Impurity Analysis : The presence of this compound in cabozantinib formulations necessitates rigorous analytical methods to quantify impurities to comply with regulatory standards. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity levels and identify impurities .

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

- Anti-cancer Activity : Due to its structural similarity to cabozantinib, studies have explored its potential inhibitory effects on cancer cell proliferation and angiogenesis.

- Targeted Therapy Development : Investigating the structure-activity relationship (SAR) can lead to the development of new derivatives that may enhance therapeutic efficacy while reducing side effects .

Case Study 1: Impurity Profiling in Cabozantinib

A study focused on the impurity profiling of cabozantinib highlighted the significance of this compound as a critical impurity. The research utilized advanced chromatographic techniques to isolate and characterize this compound, emphasizing its impact on the overall safety profile of the drug .

Case Study 2: Synthesis and Yield Optimization

Research into the synthesis of this compound demonstrated an 88% yield under optimized conditions using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent in N,N-dimethylacetamide. This study provides insights into efficient synthetic routes that can be applied in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of cyclopropane-1,1-dicarboxamides with variations in aromatic substituents and appended functional groups. Key structural analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group enhances metabolic stability compared to unsubstituted phenyl analogs.

- Role of Quinoline in Cabozantinib: The 6,7-dimethoxyquinoline moiety in cabozantinib improves target binding (e.g., MET kinase) and oral bioavailability, explaining its clinical success compared to the hydroxylphenyl analog .

Physicochemical Properties

Mechanistic Insights :

- The hydroxylphenyl group in the target compound limits membrane permeability, reducing intracellular kinase inhibition. Cabozantinib’s quinoline group enhances hydrophobic interactions with kinase ATP-binding pockets .

- Diethylamide analogs (e.g., 15jb) show reduced hERG liability compared to dicarboxamides, suggesting improved cardiac safety .

Biological Activity

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide, also known by its CAS number 849217-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.32 g/mol. The structure features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with 4-aminophenol and 1-(4-fluorophenyl)carbamic acid.

- Reaction Conditions : The reaction is conducted in a solvent such as dimethylacetamide (DMA) with the addition of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

- Purification : The final product is purified through crystallization or chromatography to achieve high purity (>95%) .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been evaluated for its inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound has shown potential as a dual inhibitor targeting specific kinases involved in cancer progression, notably Mer and c-Met kinases. In studies, it demonstrated IC50 values ranging from 8.1 nM to 462 nM against Mer kinase, indicating potent activity .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| A | Mer | 8.1 |

| B | c-Met | 144.0 |

| C | Mer | 462.0 |

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

- Study Findings : In vitro assays have shown that the compound exhibits moderate antioxidant activity, contributing to its potential therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.

- In Vitro Results : The compound was tested against various pathogens with promising results, although further studies are needed to establish its efficacy and mechanism of action .

Case Study 1: Inhibition of Cancer Cell Growth

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability in a dose-dependent manner.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.